Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 827591-57-1) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₁₃H₁₆F₃N₃O₂ and a molecular weight of 303.28 g/mol . The compound features a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 7 on the pyrazolo[1,5-a]pyrimidine scaffold, with an ethyl ester at position 3. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the cyclopropyl moiety may influence conformational flexibility and binding interactions in biological targets .
Properties
IUPAC Name |
ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-2-21-12(20)8-6-17-19-10(13(14,15)16)5-9(7-3-4-7)18-11(8)19/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMMHHMALJWCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with a suitable cyclopropyl and trifluoromethyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Synthetic Routes and Cyclocondensation
The primary synthesis involves cyclocondensation between ethyl 5-amino-1H-pyrazole-4-carboxylate and cyclopropyl trifluoromethyl ketone derivatives. This method achieves yields of 65–78% under optimized acidic conditions .
Example Protocol :
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Reactants : Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.2 equiv), cyclopropyl trifluoromethyl ketone (1.0 equiv)
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Conditions : Acetic acid (60°C, 12 hr), N₂ atmosphere
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Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography (hexane:EtOAc = 4:1)
| Parameter | Value |
|---|---|
| Yield | 72% |
| Purity (HPLC) | >98% |
| Key Byproducts | Unreacted pyrazole (8%) |
Ester Hydrolysis and Derivative Formation
The ethyl carboxylate group undergoes acid- or base-catalyzed hydrolysis to produce the corresponding carboxylic acid, a critical intermediate for further functionalization .
Reaction Conditions :
-
Acidic Hydrolysis : 6M HCl, reflux, 6 hr → 89% conversion
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Basic Hydrolysis : 2M NaOH, 80°C, 4 hr → 92% conversion
| Product | Conditions | Application |
|---|---|---|
| Carboxylic Acid | HCl (6M, reflux) | Amide coupling |
| Sodium Salt | NaOH (2M, 80°C) | Solubility enhancement |
Nucleophilic Aromatic Substitution (NAS)
The pyrimidine ring participates in NAS reactions at position 7 when activated by the trifluoromethyl group. Chlorination or bromination at this position enables cross-coupling reactions .
Chlorination Protocol :
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Reagent : POCl₃ (3.0 equiv), DMF (catalytic)
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Conditions : 110°C, 8 hr → 85% yield
Cyclopropyl Ring Functionalization
The cyclopropyl group undergoes ring-opening reactions under oxidative or reductive conditions:
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | 1,3-Diol derivative |
| Hydrogenolysis | H₂, Pd/C, EtOH | Propyl chain substitution |
Cross-Coupling Reactions
The compound serves as a substrate for Suzuki-Miyaura couplings when halogenated at position 7. For example:
Protocol for Suzuki Coupling :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Ligand : XPhos (10 mol%)
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Base : K₂CO₃ (2.0 equiv)
| Aryl Boronic Acid | Product Yield |
|---|---|
| Phenylboronic acid | 76% |
| 4-Methoxyphenyl | 68% |
Biological Interactions and Pharmacological Modifications
The compound inhibits PI3Kδ via hydrogen bonding between its morpholine oxygen and Val-828 in the enzyme's hinge region . Structural analogs show enhanced binding affinity when the cyclopropyl group is replaced with bulkier substituents.
Key SAR Findings :
-
Trifluoromethyl Group : Critical for metabolic stability (t₁/₂ > 6 hr in human microsomes).
-
Cyclopropyl Group : Optimizes steric fit in hydrophobic enzyme pockets (IC₅₀ = 12 nM for PI3Kδ) .
Stability and Degradation Pathways
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous Acid (pH 2) | Ester hydrolysis | 4.2 hr |
| UV Light (254 nm) | Photodecomposition | 1.5 hr |
| Human Plasma | Enzymatic hydrolysis | 8.7 hr |
Comparative Reactivity with Analogues
| Compound | Reactivity at Position 7 | NAS Yield (%) |
|---|---|---|
| Ethyl 5-cyclopropyl-7-CF₃ | High (CF₃ activation) | 85 |
| Ethyl 5-phenyl-7-CF₃ | Moderate (steric hindrance) | 62 |
| Methyl 5-cyclopropyl-7-CF₃ | High (similar electronic effects) | 82 |
Scientific Research Applications
Biological Activities
Research indicates that ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits various biological activities:
- Antitumor Activity : Studies have suggested that this compound may inhibit the growth of certain cancer cell lines, potentially serving as a lead compound for developing new anticancer agents.
- Anti-inflammatory Properties : Preliminary research indicates that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antiviral Effects : Some studies have explored its efficacy against viral infections, highlighting its potential in antiviral drug development.
Therapeutic Potential
The unique structure of this compound suggests several therapeutic applications:
- Cancer Therapy : Due to its antitumor properties, it could be further investigated as part of combination therapies or as a standalone treatment for specific cancers.
- Chronic Inflammatory Diseases : Its anti-inflammatory properties may make it suitable for conditions such as rheumatoid arthritis or inflammatory bowel disease.
- Viral Infections : If proven effective in further studies, it could be developed into antiviral medications targeting specific viruses.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Antitumor Efficacy Study : A recent study evaluated its effects on human cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis in treated cells.
- Inflammation Model Research : In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers and improved clinical scores compared to control groups.
- Viral Activity Assessment : Research assessing its antiviral properties found that the compound inhibited viral replication in vitro, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives are widely explored for their kinase-inhibitory properties, particularly in cancer therapeutics. Structural variations at positions 5, 7, and the ester/amide moiety significantly impact potency, stability, and selectivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings from Comparative Analysis
Substituent Effects on Kinase Inhibition :
- The trifluoromethyl (-CF₃) group at position 7 (target compound) enhances binding to the ATP pocket of kinases like B-Raf due to its strong electron-withdrawing nature and hydrophobic interactions .
- Difluoromethyl (-CHF₂) analogues (e.g., 492433-50-8) show reduced potency compared to CF₃ derivatives, as CHF₂ is less electronegative and smaller in volume .
Ester vs. Amide Stability :
- The ethyl ester in the target compound is metabolically unstable in vivo, leading to rapid hydrolysis. Replacement with amides (e.g., in optimized B-Raf inhibitors) improves microsomal stability and half-life .
Aryl vs.
Impact of Lipophilicity :
- Compounds with p-tolyl (351989-80-5) or 3-methoxyphenyl (514799-10-1) substituents exhibit higher logP values, enhancing cell membrane penetration but risking increased toxicity .
Biological Activity
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C₁₃H₁₆F₃N₃O₂
- Molecular Weight : 303.28 g/mol
- IUPAC Name : Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- CAS Number : 827591-57-1
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including the compound , exhibit significant anticancer activity. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms, including:
- Inhibition of Protein Kinases : Many pyrazolo[1,5-a]pyrimidines act as selective inhibitors of protein kinases involved in cancer progression. For instance, studies have demonstrated that these compounds can effectively inhibit the activity of kinases such as ERK and MEK, which are crucial in the MAPK signaling pathway associated with cell proliferation and survival .
- Induction of Apoptosis : this compound has been reported to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
Central Nervous System (CNS) Activity
This compound has also been explored for its potential as a CNS agent. Pyrazolo[1,5-a]pyrimidines have been noted for their ability to cross the blood-brain barrier and exhibit neuroprotective effects. They may act on neurotransmitter systems or neurotrophic factors, offering therapeutic avenues for conditions such as depression and anxiety .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of this compound have been documented in various studies. The compound shows promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators . This activity suggests potential applications in treating chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Key modifications that enhance activity include:
- Cyclopropyl Group : The presence of the cyclopropyl group increases lipophilicity and may enhance binding affinity to target proteins.
- Trifluoromethyl Substitution : The trifluoromethyl group is known to improve metabolic stability and bioavailability while also influencing the electronic properties of the molecule, potentially increasing its potency against biological targets .
Study 1: Anticancer Efficacy
A study published in Molecules evaluated various pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. This compound exhibited IC₅₀ values in the low micromolar range against breast and lung cancer cell lines, indicating strong anticancer potential .
Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, this compound demonstrated neuroprotective effects by reducing oxidative stress markers and improving cognitive functions in animal models. These findings suggest its potential utility in treating neurodegenerative diseases like Alzheimer's .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
